4-benzamido-N-(4-chlorophenyl)benzamide
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Overview
Description
4-benzamido-N-(4-chlorophenyl)benzamide is an organic compound belonging to the class of benzamides Benzamides are widely used in various industries, including pharmaceuticals, due to their versatile chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzamido-N-(4-chlorophenyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method using ultrasonic irradiation and a solid acid catalyst offers a more sustainable and efficient alternative .
Chemical Reactions Analysis
Types of Reactions
4-benzamido-N-(4-chlorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. The conditions vary depending on the desired reaction, ranging from room temperature to elevated temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted benzamides .
Scientific Research Applications
4-benzamido-N-(4-chlorophenyl)benzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-benzamido-N-(4-chlorophenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like aromatase, which plays a critical role in estrogen biosynthesis. By binding to the active site of the enzyme, the compound can prevent the conversion of androgens to estrogens, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(4-chlorophenyl)-N-hydroxybenzamide: This compound shares structural similarities but includes a bromine atom, which may alter its chemical properties and biological activities.
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Another related compound with a pyridinyl group, which can influence its interaction with molecular targets.
Uniqueness
Its ability to act as an enzyme inhibitor, particularly targeting aromatase, highlights its potential in medicinal chemistry .
Properties
CAS No. |
5128-53-0 |
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Molecular Formula |
C20H15ClN2O2 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
4-benzamido-N-(4-chlorophenyl)benzamide |
InChI |
InChI=1S/C20H15ClN2O2/c21-16-8-12-18(13-9-16)23-20(25)15-6-10-17(11-7-15)22-19(24)14-4-2-1-3-5-14/h1-13H,(H,22,24)(H,23,25) |
InChI Key |
VQRGRBUQIWUTPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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